molecular formula C16H12BrN3O2 B8280947 1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone

1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone

Cat. No.: B8280947
M. Wt: 358.19 g/mol
InChI Key: FRTHZENWFZGPAU-UHFFFAOYSA-N
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Description

1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone is a useful research compound. Its molecular formula is C16H12BrN3O2 and its molecular weight is 358.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12BrN3O2

Molecular Weight

358.19 g/mol

IUPAC Name

1-[1-(3-bromophenyl)imidazol-4-yl]-2-pyridin-3-yloxyethanone

InChI

InChI=1S/C16H12BrN3O2/c17-12-3-1-4-13(7-12)20-9-15(19-11-20)16(21)10-22-14-5-2-6-18-8-14/h1-9,11H,10H2

InChI Key

FRTHZENWFZGPAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=C2)C(=O)COC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-chloro-ethanone 4 (60 mg; 0.17 mmol) was dissolved in acetone (5 mL). 3-Hydroxypyridine (22 mg; 0.23 mmol) and K2CO3 (117 mg; 0.85 mmol) were added and heated to reflux for 16 h. The mixture was partitioned between EtOAc and water. The organic phase was then washed with 2N NaOH, saturated aqueous NaCl and was dried over Na2SO4. Concentration of the organic layer afforded 15 mg (25%) of 5. HRMS (ESI+): m/z=358.1938 [M+H]
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step Two
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Yield
25%

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